(2-Chloro-1,1-difluoro-2-oxoethyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-1,1-difluoro-2-oxoethyl)phosphonic acid is a chemical compound with significant applications in various fields. It is characterized by the presence of chlorine, fluorine, and phosphonic acid groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,1-difluoro-2-oxoethyl)phosphonic acid typically involves the reaction of 2-chloro-1,1-difluoroethylene with phosphonic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-1,1-difluoro-2-oxoethyl)phosphonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-1,1-difluoro-2-oxoethyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Chloro-1,1-difluoro-2-oxoethyl)phosphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1,1-difluoroethylene: A related compound with similar structural features but different chemical properties.
1-Chloro-1,2-difluoroethylene: Another similar compound with variations in the position of chlorine and fluorine atoms.
Uniqueness
(2-Chloro-1,1-difluoro-2-oxoethyl)phosphonic acid is unique due to the presence of both chlorine and fluorine atoms along with the phosphonic acid group
Eigenschaften
Molekularformel |
C2H2ClF2O4P |
---|---|
Molekulargewicht |
194.46 g/mol |
IUPAC-Name |
(2-chloro-1,1-difluoro-2-oxoethyl)phosphonic acid |
InChI |
InChI=1S/C2H2ClF2O4P/c3-1(6)2(4,5)10(7,8)9/h(H2,7,8,9) |
InChI-Schlüssel |
RPBZNYYWKXPCGF-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(F)(F)P(=O)(O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.